molecular formula C13H20N2 B1607611 1-(2,4,6-Trimethylphenyl)piperazine CAS No. 91904-13-1

1-(2,4,6-Trimethylphenyl)piperazine

Cat. No. B1607611
CAS RN: 91904-13-1
M. Wt: 204.31 g/mol
InChI Key: JGBQQUPVGSNEPI-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylphenyl)piperazine is an organic compound with the molecular formula C14H22N2 and a molecular weight of 218.344 . It is also known by other synonyms such as 1-2,4,6-trimethylbenzyl piperazine and 1-2,4,6-trimethylphenyl methyl piperazine .


Molecular Structure Analysis

The molecular structure of 1-(2,4,6-Trimethylphenyl)piperazine consists of a six-membered ring containing two nitrogen atoms . The IUPAC name for this compound is 1-[(2,4,6-trimethylphenyl)methyl]piperazine .


Physical And Chemical Properties Analysis

1-(2,4,6-Trimethylphenyl)piperazine is a white to yellow powder with a melting point between 88°C to 98°C .

Scientific Research Applications

Central Nervous System Applications

Piperazine derivatives, including those related to 1-(2,4,6-Trimethylphenyl)piperazine, are extensively researched for their central pharmacological activity. They have been identified as promising structures for the development of therapeutic agents targeting the monoamine pathway, demonstrating potential as antipsychotic, antidepressant, and anxiolytic drugs. Benzylpiperazine, a prototype of this class, highlights the significance of the piperazine moiety in medicinal chemistry, despite its association with recreational drug use due to stimulant and euphoric effects (Brito, Moreira, Menegatti, & Costa, 2018).

Therapeutic Drug Design

The rational design of drugs often includes piperazine due to its significant role in the development of molecules with diverse therapeutic uses. Piperazine's presence in a plethora of well-known drugs across various therapeutic domains—ranging from anticancer and antiviral agents to anti-inflammatory and imaging agents—underscores its versatility and importance in drug discovery. Modifications to the piperazine nucleus can lead to a wide array of pharmacological potentials, emphasizing the importance of this scaffold in the discovery of new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).

Antifungal Applications

Exploration of piperazine derivatives extends into antifungal research, where novel compounds based on this scaffold have been synthesized and evaluated for their antimicrobial properties. This research avenue presents a promising strategy for developing new antifungal agents that could offer more effective and targeted treatments for various fungal infections (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).

Anti-Tuberculosis Activity

Piperazine analogues have also been reviewed for their anti-mycobacterial activity, showcasing a potential for addressing tuberculosis, especially multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the scaffold's potential in contributing to the global fight against tuberculosis through the development of new, effective treatments (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

1-(2,4,6-trimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-8-11(2)13(12(3)9-10)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBQQUPVGSNEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375368
Record name 1-(2,4,6-trimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,6-Trimethylphenyl)piperazine

CAS RN

91904-13-1
Record name 1-(2,4,6-Trimethylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91904-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4,6-trimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

to a stirred mixture of 180 parts of 1-[(4-methylphenyl)sulfonyl]-4-(2,4,6-trimethylphenyl)piperazine and 450 parts of water were added dropwise 675 parts of sulfuric acid. The whole was stirred and refluxed for 4 hours. After cooling, the whole was treated with an ammonium hydroxide solution. The product was extracted with dichloromethane. The extract was dried, filtered and evaporated, yielding 70 parts (69%) of 1-(2,4,6-trimethylphenyl)piperazine as a residue (intermediate 14).
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Synthesis routes and methods II

Procedure details

Compound 31A is prepared according to the procedure described for compound 26A, using the following reactants: 2,4,6-trimethylaniline (4.8 ml, 34 mmol); bis(2-chloroethyl)amine hydrochloride (6.05 g, 34 mmol); sodium carbonate (1.8 g, 17 mmol); 1-butanol (75 ml). After impregnating onto silica, the crude reaction product is purified by flash chromatography with a mixture (95/5/1) and then (90/9/1) of dichloromethane/methanol/aqueous ammonia.
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55%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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